MS8511

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

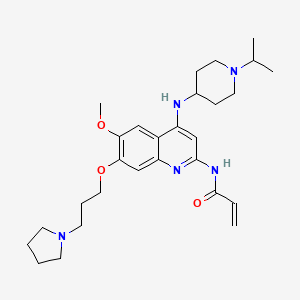

C28H41N5O3 |

|---|---|

Molecular Weight |

495.7 g/mol |

IUPAC Name |

N-[6-methoxy-4-[(1-propan-2-ylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-2-yl]prop-2-enamide |

InChI |

InChI=1S/C28H41N5O3/c1-5-28(34)31-27-19-24(29-21-9-14-33(15-10-21)20(2)3)22-17-25(35-4)26(18-23(22)30-27)36-16-8-13-32-11-6-7-12-32/h5,17-21H,1,6-16H2,2-4H3,(H2,29,30,31,34) |

InChI Key |

FNRUPVONTWZCGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC(CC1)NC2=CC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)NC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MS8511, a First-in-Class Covalent Inhibitor of G9a/GLP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MS8511, a novel, first-in-class covalent inhibitor of the highly homologous protein lysine (B10760008) methyltransferases G9a and GLP. This compound, also referred to as compound 8, offers a potent and irreversible means of studying the biological functions of G9a and GLP and presents a promising avenue for therapeutic development, particularly in oncology.

Core Mechanism of Action

This compound acts as a covalent, irreversible inhibitor of G9a (also known as EHMT2) and its paralogue GLP (G9a-like protein, or EHMT1).[1][2] These enzymes are pivotal in gene regulation through their catalysis of mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[1]

The inhibitory action of this compound is achieved by targeting a specific cysteine residue located within the substrate-binding site of these enzymes.[1][2] X-ray crystallography has confirmed that this compound covalently modifies Cys1098 in G9a and the equivalent Cys1186 in GLP.[1] This covalent modification results in the irreversible inactivation of the methyltransferase activity of G9a and GLP.

Kinetic studies have revealed that this compound exhibits a potential kinetic preference for covalently modifying G9a over GLP.[1][2] This covalent binding mechanism contributes to its improved potency in both enzymatic and cellular assays when compared to noncovalent G9a/GLP inhibitors like UNC0642.[1][2][3]

The inhibition of G9a and GLP by this compound leads to a reduction in the levels of H3K9 dimethylation within cells, which in turn can modulate gene expression and inhibit the proliferation of cancer cells.[1] Furthermore, this compound has demonstrated excellent selectivity for G9a and GLP over a panel of 21 other protein lysine methyltransferases (PKMTs) and protein arginine methyltransferases (PRMTs).[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the G9a/GLP-mediated histone methylation pathway. By inhibiting G9a and GLP, this compound prevents the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to histone H3. This leads to a decrease in H3K9me1 and H3K9me2 levels, which can de-repress the transcription of certain genes, ultimately impacting cellular processes such as proliferation and differentiation.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity and selectivity of this compound.

Table 1: In Vitro Potency of this compound and Comparative Compounds

| Compound | Target | IC50 (nM) | Assay Type |

| This compound (8) | G9a | 2.5 ± 0.3 | Scintillation Proximity Assay |

| This compound (8) | GLP | 4.9 ± 0.5 | Scintillation Proximity Assay |

| UNC0642 | G9a | 15 ± 2 | Scintillation Proximity Assay |

| UNC0642 | GLP | 28 ± 3 | Scintillation Proximity Assay |

Data extracted from studies on the discovery of this compound. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Cellular Activity of this compound

| Compound | Cell Line | EC50 (nM) for H3K9me2 Reduction |

| This compound (8) | PC-3 | 180 ± 20 |

| UNC0642 | PC-3 | 450 ± 50 |

EC50 values represent the concentration of the compound that gives a half-maximal response in reducing cellular H3K9 dimethylation levels.

Table 3: Covalent Modification of G9a by this compound

| Time (min) | % G9a Adduct Formation |

| 0 | Not Detected |

| 15 | 25 |

| 30 | 48 |

| 60 | 75 |

| 120 | 95 |

Data obtained from mass spectrometry-based assays monitoring the formation of the covalent adduct between G9a and this compound over time.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Experimental Workflow for Characterizing this compound

1. Scintillation Proximity Assay (SPA) for G9a/GLP Inhibition

-

Principle: This assay measures the enzymatic activity of G9a/GLP by quantifying the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated histone H3 peptide substrate.

-

Protocol:

-

Reactions are performed in a 384-well plate containing G9a or GLP enzyme, the biotinylated H3 peptide, and varying concentrations of the inhibitor (this compound).

-

The reaction is initiated by the addition of [³H]-SAM.

-

After incubation, the reaction is quenched.

-

Streptavidin-coated SPA beads are added to the wells. These beads bind to the biotinylated H3 peptide.

-

When a [³H]-methyl group is transferred to the peptide, the radiolabel is brought into close proximity to the scintillant in the SPA bead, generating a light signal.

-

The signal is detected using a microplate scintillation counter.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

-

2. Mass Spectrometry-based Covalent Modification Assay

-

Principle: This assay directly measures the formation of the covalent adduct between the enzyme (G9a or GLP) and the inhibitor (this compound) over time.

-

Protocol:

-

The G9a or GLP protein is incubated with this compound at a specific concentration.

-

At various time points, aliquots of the reaction mixture are taken and the reaction is quenched.

-

The protein samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the intact protein.

-

The formation of the covalent adduct is identified by a mass shift corresponding to the molecular weight of this compound.

-

The percentage of G9a adduct is calculated as: (G9a adduct / (G9a + G9a adduct)) × 100.[1]

-

3. Cellular H3K9 Dimethylation Assay

-

Principle: This assay quantifies the levels of H3K9me2 in cells treated with this compound to determine its cellular potency.

-

Protocol:

-

Cancer cells (e.g., PC-3) are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of this compound or a control compound for a specified period (e.g., 48-72 hours).

-

Histones are extracted from the cells.

-

H3K9me2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA) or by Western blotting with an antibody specific for H3K9me2.

-

Total histone H3 levels are also measured for normalization.

-

EC50 values are calculated by plotting the percentage of H3K9me2 reduction against the inhibitor concentration.

-

4. X-ray Crystallography

-

Principle: This technique is used to determine the three-dimensional structure of the G9a/GLP enzyme in complex with the inhibitor at atomic resolution, confirming the covalent binding mode.

-

Protocol:

-

The catalytic domain of G9a or GLP is expressed and purified.

-

The purified protein is co-crystallized with the inhibitor (a compound related to this compound was used for the structural studies).

-

The resulting crystals are subjected to X-ray diffraction.

-

The diffraction data is processed to generate an electron density map, which is then used to build and refine the atomic model of the protein-inhibitor complex.

-

The final structure confirms the covalent bond formation between the inhibitor and the specific cysteine residue in the active site.[1]

-

References

- 1. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - American Chemical Society - Figshare [acs.figshare.com]

MS8511: A Covalent Inhibitor of G9a/GLP - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MS8511, a first-in-class covalent inhibitor of the histone methyltransferases G9a and GLP (G9a-like protein). This compound offers a powerful tool for studying the roles of these key epigenetic regulators in health and disease. This document details its mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used for its characterization.

Executive Summary

This compound is a selective and potent covalent irreversible inhibitor of G9a and GLP.[1] It targets a cysteine residue within the substrate-binding site of these enzymes, leading to their inactivation.[2] Compared to the well-characterized non-covalent inhibitor UNC0642, this compound demonstrates improved potency in both enzymatic and cellular assays.[3] Notably, it exhibits a kinetic preference for G9a over GLP.[2] The inhibition of G9a/GLP by this compound leads to a reduction in cellular levels of histone H3 lysine (B10760008) 9 dimethylation (H3K9me2) and demonstrates anti-proliferative effects in cancer cell lines.[1] These characteristics make this compound a valuable chemical probe for elucidating the biological functions of G9a and GLP and for potential therapeutic development in oncology and other disease areas where these enzymes are implicated.[4]

Data Presentation

The following tables summarize the quantitative data for this compound and the reference compound UNC0642, facilitating a direct comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity of this compound and UNC0642 against G9a and GLP

| Compound | Target | IC50 (nM) | Kd (nM) | Assay Type |

| This compound | G9a | 100[1] | 44[1] | Radioactivity-based |

| GLP | 140[1] | 46[1] | Radioactivity-based | |

| UNC0642 | G9a | <2.5[5][6] | - | Radioactivity-based |

| GLP | <2.5[1][6] | - | Radioactivity-based |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Concentration | Time | Result |

| MDA-MB-231 | H3K9me2 Reduction | IC50 | 0.2, 1, 5 µM | 24, 48, 72 h | Concentration- and time-dependent reduction of H3K9me2[1] |

| K562 | H3K9me2 Reduction | IC50 | 0.2, 1, 5 µM | 24, 48, 72 h | Concentration- and time-dependent reduction of H3K9me2[1] |

| MDA-MB-231 | Antiproliferation | EC50 | 0.8-25 µM | 3 days | Inhibition of cell growth[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Radioactivity-Based Scintillation Proximity Biochemical Assay

This assay measures the enzymatic activity of G9a and GLP by quantifying the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated histone H3 peptide substrate.

-

Principle: The biotinylated peptide, when methylated by G9a/GLP, is captured by streptavidin-coated scintillation beads. The proximity of the incorporated tritium (B154650) to the scintillant in the beads results in the emission of light, which is detected by a scintillation counter.

-

Protocol:

-

Reactions are performed in a 96-well plate in assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, and 0.01% Tween-20).

-

G9a or GLP enzyme is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of a mixture of biotinylated H3(1-21) peptide and [³H]-SAM.

-

The reaction is allowed to proceed for a specific time (e.g., 20 minutes) at room temperature.

-

The reaction is quenched by the addition of a stop solution containing non-biotinylated SAM and streptavidin-coated scintillation beads.

-

The plate is incubated to allow for the capture of the biotinylated peptide.

-

The plate is read on a scintillation counter to measure the amount of incorporated radioactivity.

-

IC50 values are calculated by fitting the data to a four-parameter logistical equation.

-

Mass Spectrometry-Based Covalent Modification Assay

This assay directly confirms the covalent binding of this compound to G9a and GLP by detecting the mass shift of the protein-inhibitor adduct.

-

Principle: The precise mass of the intact protein is measured before and after incubation with the covalent inhibitor using high-resolution mass spectrometry. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent modification.

-

Protocol:

-

Recombinant G9a or GLP protein is incubated with a molar excess of this compound or DMSO at room temperature for various time points.

-

The reaction is quenched, and the protein is desalted using a C4 ZipTip.

-

The intact protein mass is analyzed by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., an Agilent 6530 Q-TOF).

-

The percentage of protein-adduct formation is calculated from the deconvoluted mass spectra.

-

Cellular H3K9me2 Western Blot Analysis

This assay is used to determine the effect of this compound on the cellular levels of H3K9me2, a direct downstream marker of G9a/GLP activity.

-

Principle: Standard Western blotting techniques are used to detect the levels of H3K9me2 and total histone H3 (as a loading control) in cell lysates following treatment with the inhibitor.

-

Protocol:

-

MDA-MB-231 or K562 cells are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or DMSO for the desired time periods (e.g., 24, 48, 72 hours).

-

Histones are extracted from the cells using an acid extraction method.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

The membrane is incubated with primary antibodies against H3K9me2 and total H3 overnight at 4°C.

-

The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software, and the H3K9me2 signal is normalized to the total H3 signal.

-

Mandatory Visualization

The following diagrams illustrate the mechanism of action of this compound, the G9a/GLP signaling pathway, and a typical experimental workflow.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. UNC0642 | Histone Methyltransferase | TargetMol [targetmol.com]

The Enigmatic Molecule MS8511: A Review of a Non-Existent Entity in Scientific Literature

A comprehensive search of scientific databases and publicly available information reveals a significant void in the understanding of a compound or protein designated as MS8511. Despite extensive queries, no discernible data exists regarding its molecular structure, biological function, or any associated signaling pathways. This technical overview serves to document the absence of information and highlight the non-existence of this compound within the current scientific landscape.

I. Molecular Structure: An Uncharted Territory

As of the latest available data, the molecular structure of this compound remains entirely uncharacterized. Searches in prominent chemical and biological databases, including PubChem, ChemSpider, and the Protein Data Bank (PDB), have yielded no results for this identifier. Consequently, no information is available regarding its chemical formula, molecular weight, stereochemistry, or three-dimensional conformation.

II. Biological Function and Mechanism of Action: A Blank Slate

The functional role of this compound in any biological system is currently unknown. There are no published studies, preclinical data, or clinical trial records that describe its mechanism of action, biological targets, or any potential therapeutic effects. The lack of information extends to its potential involvement in any signaling cascades or metabolic pathways.

III. Experimental Data and Protocols: A Call for Foundational Research

Consistent with the absence of structural and functional data, there are no established experimental protocols or assays associated with this compound. The scientific community has not published any methodologies for its synthesis, purification, or biological characterization.

IV. Signaling Pathways: An Unpainted Canvas

Due to the complete lack of functional data, it is not possible to delineate any signaling pathways in which this compound might be involved. The creation of a diagrammatic representation of its interactions with other cellular components is therefore not feasible.

G9a and GLP Methyltransferases: A Technical Guide to Core Functions, Experimental Analysis, and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), commonly known as G9a, and EHMT1, also known as G9a-like protein (GLP), are closely related protein lysine (B10760008) methyltransferases pivotal in epigenetic regulation.[1][2] These enzymes primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1][2] Functioning frequently as a heterodimeric complex, the G9a/GLP complex is integral to a multitude of cellular processes, including gene silencing, DNA damage repair, and the regulation of cell fate.[1][3][4] Dysregulation of G9a and GLP has been implicated in various pathologies, most notably in cancer, positioning them as attractive targets for therapeutic intervention.[1] This technical guide provides an in-depth overview of the core functions of G9a and GLP, detailed experimental protocols for their study, and a summary of their therapeutic targeting.

Core Functions of G9a and GLP

G9a and GLP are SET domain-containing methyltransferases that utilize S-adenosyl-L-methionine (SAM) as a methyl donor.[2] Their primary substrates are histone proteins, but a growing list of non-histone proteins are also recognized, expanding their functional repertoire.

Histone Modification and Transcriptional Repression

The canonical function of the G9a/GLP complex is the methylation of H3K9.[2][5] This modification creates binding sites for effector proteins, such as Heterochromatin Protein 1 (HP1), which subsequently recruits further repressive machinery, leading to chromatin compaction and gene silencing.[3] This mechanism is crucial for the stable silencing of developmental genes in differentiated cells and the maintenance of cellular identity.[4] G9a and GLP have been shown to cooperate with other repressive complexes, such as the Polycomb Repressive Complex 2 (PRC2), to orchestrate gene silencing at specific genomic loci.[6]

Non-Histone Substrate Methylation

Beyond histones, G9a and GLP methylate a variety of non-histone proteins, thereby modulating their activity, stability, and protein-protein interactions. This expands their regulatory influence to diverse cellular pathways.[2][7][8]

Table 1: Known Non-Histone Substrates of G9a and GLP

| Substrate Protein | Methylation Site(s) | Functional Consequence of Methylation | References |

| p53 | K372 | Inhibition of p53 transcriptional activity | [2] |

| Reptin | K67 | Regulation of chromatin remodeling and transcription | [2] |

| CDYL1 | K135 | Modulation of transcriptional repression | [2] |

| ACINUS | K654 | Role in apoptosis and splicing | [2] |

| WIZ | K305 | Component of the G9a/GLP complex, involved in targeting | [2] |

| HIF-1α | Not specified | Regulation of hypoxic response | [9] |

| MyoD | Not specified | Regulation of myogenesis | [9] |

| C/EBPβ | Not specified | Inhibition of transcriptional activation | [3] |

Role in DNA Damage Response and Replication

G9a and GLP are integral components of the DNA damage response (DDR).[1][10][11] Following DNA double-strand breaks, G9a is rapidly recruited to the damage sites in an ATM-dependent manner.[10][11] The catalytic activity of G9a is required for the efficient recruitment of key DNA repair factors such as 53BP1 and BRCA1.[10][11] Inhibition of G9a/GLP impairs both homologous recombination and non-homologous end joining repair pathways, leading to increased sensitivity to DNA damaging agents.[10] Furthermore, G9a and GLP are involved in maintaining replication fork stability, and their inhibition can lead to replication stress.

Quantitative Data on G9a and GLP Activity and Inhibition

The development of small molecule inhibitors targeting G9a and GLP has been crucial for both basic research and therapeutic development. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).

Table 2: IC50 Values of Selected G9a and GLP Inhibitors

| Inhibitor | G9a IC50 | GLP IC50 | Assay Type | References |

| BIX-01294 | 1.9 µM | 0.7 µM | Enzyme-coupled SAH detection | [12] |

| UNC0638 | <15 nM | 19 nM | SAHH-coupled assay | [13] |

| UNC0642 | <2.5 nM | <2.5 nM | Not specified | [14] |

| A-366 | 3.3 nM | 38 nM | Not specified | [14] |

| MS0124 | 440 nM | 13 nM | Radioactivity-based scintillation proximity assay | [15] |

| MS012 | 992 nM | 7 nM | Radioactivity-based scintillation proximity assay | [15] |

| UNC0321 | 6-9 nM | Not specified | Assay-dependent | [14] |

Table 3: Kinetic Parameters of G9a

| Substrate | Km | kcat | Reference |

| H3 (1-21) peptide | 0.9 µM | 88 h⁻¹ | [14] |

| S-adenosyl-L-methionine (AdoMet) | 1.8 µM | - | [14] |

Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of G9a and GLP by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone substrate.

Materials:

-

Recombinant G9a or GLP enzyme

-

Histone H3 substrate (full-length or peptide)

-

³H-SAM

-

HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂)

-

Scintillation cocktail and counter

Protocol:

-

Prepare the reaction mixture in a microcentrifuge tube on ice:

-

HMT assay buffer

-

Histone H3 substrate (e.g., 1 µg)

-

Recombinant G9a/GLP enzyme (e.g., 100 ng)

-

³H-SAM (e.g., 1 µCi)

-

For inhibitor studies, add the desired concentration of the inhibitor.

-

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the proteins by Coomassie blue staining to ensure equal loading.

-

For quantification, spot the reaction mixture onto P81 phosphocellulose paper, wash with sodium carbonate buffer, and measure the incorporated radioactivity using a scintillation counter. Alternatively, perform autoradiography on the dried gel.

Chromatin Immunoprecipitation (ChIP) for H3K9me2

ChIP is used to determine the genomic localization of H3K9me2, a mark deposited by G9a and GLP.

Materials:

-

Cells of interest

-

Formaldehyde (B43269) (for crosslinking)

-

Glycine (to quench crosslinking)

-

Lysis buffer (e.g., PIPES, IGEPAL, protease inhibitors)

-

Sonication buffer (e.g., SDS, EDTA, Tris, protease inhibitors)

-

ChIP dilution buffer (e.g., SDS, Triton X-100, EDTA, Tris, protease inhibitors)

-

Anti-H3K9me2 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (e.g., SDS, NaHCO₃)

-

RNase A and Proteinase K

-

DNA purification kit

Protocol:

-

Crosslink cells with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Lyse the cells to release the nuclei.

-

Sonicate the nuclear lysate to shear chromatin to fragments of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with anti-H3K9me2 antibody or control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Analyze the DNA by qPCR (ChIP-qPCR) for specific gene targets or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[16][17]

Western Blotting for G9a, GLP, and H3K9me2

Western blotting is used to detect the levels of G9a, GLP, and the H3K9me2 mark in cell or tissue lysates.

Materials:

-

Cell or tissue lysate

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-G9a, anti-GLP, anti-H3K9me2, and a loading control like anti-Histone H3 or anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Prepare cell or tissue lysates in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE. For histone analysis, a 15% acrylamide (B121943) gel is recommended.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[18]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[18]

Signaling Pathways and Logical Relationships

Conclusion

G9a and GLP are multifaceted enzymes with critical roles in maintaining epigenetic landscapes and cellular homeostasis. Their dysregulation in disease, particularly cancer, has spurred significant interest in developing targeted inhibitors. This guide provides a foundational understanding of their core functions, methodologies for their investigation, and a glimpse into their therapeutic potential. A thorough understanding of the intricate mechanisms governed by G9a and GLP will be paramount for the successful development of novel epigenetic therapies.

References

- 1. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lesentreprisescontrelecancer.fr [lesentreprisescontrelecancer.fr]

- 7. Frontiers | Hypoxia-Inducible Lysine Methyltransferases: G9a and GLP Hypoxic Regulation, Non-histone Substrate Modification, and Pathological Relevance [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protein-lysine methyltransferases G9a and GLP1 promote responses to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recognition of H3K9 methylation by GLP is required for efficient establishment of H3K9 methylation, rapid target gene repression, and mouse viability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. G9a/GLP-dependent histone H3K9me2 patterning during human hematopoietic stem cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Role of H3K9me2 in Gene Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone H3 lysine (B10760008) 9 dimethylation (H3K9me2) is a pivotal epigenetic modification predominantly associated with transcriptional repression and the establishment of heterochromatin. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning H3K9me2-mediated gene regulation, the enzymatic machinery responsible for its dynamic turnover, and its genome-wide distribution. We delve into its crucial roles in various biological processes, including developmental gene silencing and the maintenance of cell identity, and explore its dysregulation in diseases such as cancer. This document offers detailed experimental protocols for the study of H3K9me2, presents quantitative data in structured tables, and utilizes diagrams to illustrate key pathways and workflows, serving as a vital resource for professionals in biomedical research and therapeutic development.

Introduction: H3K9me2 as a Key Repressive Mark

The epigenetic landscape of a cell is a dynamic interface that interprets the genetic code in response to developmental and environmental cues. Post-translational modifications (PTMs) of histone proteins are central to this regulatory network, with histone H3 lysine 9 dimethylation (H3K9me2) emerging as a key mark for transcriptional silencing.[1][2] Unlike the more condensed and stable heterochromatin marked by H3K9 trimethylation (H3K9me3), H3K9me2 is often found in broader domains within euchromatin and at the nuclear periphery, associated with lamina-associated domains (LADs).[3][4] This modification plays a critical role in silencing tissue-specific genes, retrotransposons, and maintaining genome stability.[5][6][7] Its dynamic regulation by a dedicated set of enzymes allows for plasticity in gene expression programs during development and its misregulation is a hallmark of various diseases, including cancer.[8][9]

Molecular Mechanisms of H3K9me2-Mediated Gene Regulation

H3K9me2 contributes to gene repression through several interconnected mechanisms:

-

Recruitment of Effector Proteins: H3K9me2 is recognized by "reader" proteins containing specific domains, such as the chromodomain of Heterochromatin Protein 1 (HP1).[7][10] Upon binding to H3K9me2, HP1 can recruit other factors to promote chromatin compaction and transcriptional silencing.

-

Inhibition of Transcriptional Activation: The presence of H3K9me2 can directly inhibit the binding of transcriptional activators and the recruitment of the transcriptional machinery.[1] It can also create a chromatin environment that is non-permissive for the binding of factors required for gene activation.

-

Crosstalk with Other Histone Modifications: H3K9me2 engages in complex crosstalk with other histone modifications. For instance, it is often found in opposition to marks of active transcription, such as H3K4 methylation and H3K9 acetylation.[11] Furthermore, there is evidence of interplay with other repressive marks like H3K27me3, suggesting a coordinated regulation of gene silencing.[12][13] The phosphorylation of the adjacent serine 10 (H3S10ph) can modulate the recognition of H3K9me2, providing a mechanism for dynamic regulation during processes like mitosis.[3][12]

The Enzymatic Machinery of H3K9me2

The levels of H3K9me2 are dynamically regulated by the opposing activities of histone methyltransferases (HMTs) and histone demethylases (HDMs).

Writers: Histone Methyltransferases

The primary enzymes responsible for depositing H3K9me2 are:

-

G9a (EHMT2) and GLP (EHMT1): These enzymes form a heterodimeric complex that is the major H3K9me2 methyltransferase in euchromatin.[6][10] They are crucial for the silencing of developmental genes and play a role in maintaining the identity of differentiated cells.[5][9]

-

SETDB1: While also capable of trimethylation, SETDB1 contributes to H3K9me2 deposition, particularly in the context of retrotransposon silencing.[10][14]

-

SUV39H1 and SUV39H2: These enzymes are primarily known for H3K9me3 deposition in pericentromeric heterochromatin, but they can also contribute to H3K9me2 levels.[5][14]

Erasers: Histone Demethylases

The removal of H3K9me2 is catalyzed by several families of demethylases:

-

LSD1 (KDM1A): This flavin-dependent demethylase is a key eraser of H3K9me1 and H3K9me2.[1][15] Its activity is often associated with gene activation.

-

JMJD1/KDM3 family: These JmjC domain-containing enzymes are capable of removing methyl groups from H3K9me1 and H3K9me2.[1]

-

JMJD2/KDM4 family: While primarily targeting H3K9me3, some members of this family also exhibit activity towards H3K9me2.[1][15]

Signaling Pathway: H3K9me2 Dynamic Regulation

References

- 1. Genome-wide profiling of histone modifications in Plasmodium falciparum using CUT&RUN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accelerating the Field of Epigenetic Histone Modification Through Mass Spectrometry–Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis | Semantic Scholar [semanticscholar.org]

- 6. jove.com [jove.com]

- 7. The nuclear periphery confers repression on H3K9me2-marked genes and transposons to shape cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. G9a/GLP-dependent histone H3K9me2 patterning during human hematopoietic stem cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cleavage Under Targets & Release Using Nuclease (CUT&RUN) of histone modifications in epidermal stem cells of adult murine skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Increased expression of EHMT2 associated with H3K9me2 level contributes to the poor prognosis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CUT&RUN Kit Protocol | Cell Signaling Technology [cellsignal.com]

- 15. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

MS8511: A Technical Guide to the First-in-Class Covalent Inhibitor of G9a/GLP Methyltransferases

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS8511 is a novel, first-in-class covalent irreversible inhibitor of the highly homologous protein lysine (B10760008) methyltransferases G9a and GLP.[1][2] These enzymes are critical regulators of gene expression through the mono- and dimethylation of histone H3 lysine 9 (H3K9), and their dysregulation has been implicated in various human diseases.[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, summarizing key experimental data and protocols. This compound demonstrates improved potency in enzymatic and cellular assays compared to noncovalent inhibitors and exhibits a potential kinetic preference for G9a.[1][2]

Discovery and Rationale

The discovery of this compound was driven by the therapeutic potential of inhibiting G9a and GLP in diseases such as cancer.[1][2] While several noncovalent reversible inhibitors of G9a/GLP existed, the development of a covalent inhibitor offered the potential for enhanced potency and prolonged duration of action.[1] The design of this compound targeted a unique cysteine residue within the substrate-binding site of G9a (Cys1098) and GLP (Cys1186) to achieve irreversible inhibition.[1]

Physicochemical Properties

This compound, also known as compound 8 in its discovery publication, possesses the following properties:

| Property | Value |

| IUPAC Name | N-(4-((1-isopropylpiperidin-4-yl)amino)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinolin-2-yl)acrylamide[3] |

| CAS Number | 2866408-21-9[3] |

| Chemical Formula | C28H41N5O3[3] |

| Molecular Weight | 495.66 g/mol [3] |

| Exact Mass | 495.3209[3] |

Mechanism of Action

This compound acts as a covalent irreversible inhibitor of G9a and GLP.[1][2] The proposed mechanism involves the acrylamide (B121943) moiety of this compound forming a covalent bond with the thiol group of the target cysteine residue (Cys1098 in G9a and Cys1186 in GLP) within the enzyme's active site.[1] This irreversible binding prevents the catalytic transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine residue of the substrate.[1]

Caption: Mechanism of this compound covalent inhibition of G9a/GLP.

Preclinical Data

Enzymatic and Cellular Activity

This compound was characterized in a series of enzymatic and cellular assays to determine its potency and selectivity.[1] The tables below summarize the key findings, including a comparison with the noncovalent inhibitor UNC0642.[1]

Table 1: In Vitro Enzymatic Activity of this compound

| Target | Assay Type | This compound IC50 (nM) | UNC0642 IC50 (nM) |

| G9a | SAHH-coupled assay | 8 | 40 |

| GLP | SAHH-coupled assay | 15 | 15 |

Data extracted from the discovery publication.[1]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | This compound IC50 (nM) | UNC0642 IC50 (nM) |

| MDA-MB-231 | H3K9me2 Levels | 150 | 800 |

Data extracted from the discovery publication.[1]

Selectivity Profile

The selectivity of this compound was assessed against a panel of other protein lysine methyltransferases (PKMTs) and protein arginine methyltransferases (PRMTs).[1] Compound 8 (this compound) displayed excellent selectivity for G9a and GLP over 21 other tested methyltransferases.[1]

Covalent Modification

Mass spectrometry-based assays confirmed the covalent modification of G9a and GLP by this compound.[1] X-ray crystallography further elucidated the binding mode, confirming that this compound covalently modifies Cys1098 in G9a and the equivalent Cys1186 in GLP.[1]

Experimental Protocols

SAHH-Coupled Biochemical Assay

This assay measures the enzymatic activity of G9a and GLP by detecting the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.

Caption: Workflow for the SAHH-coupled biochemical assay.

Methodology:

-

G9a or GLP enzyme was pre-incubated with this compound or vehicle control for 10 minutes.[1]

-

The methylation reaction was initiated by the addition of the histone H3 peptide substrate and the cofactor SAM.[1]

-

The reaction mixture contained SAHH (S-adenosyl-L-homocysteine hydrolase), which converts the reaction product SAH to homocysteine and adenosine.

-

The amount of homocysteine produced was quantified using a thiol-reactive fluorescent probe.

-

The fluorescence intensity, which is proportional to the enzyme activity, was measured.

Cellular H3K9me2 Assay

This assay quantifies the levels of dimethylated H3K9 (H3K9me2) in cells treated with the inhibitor.

Methodology:

-

MDA-MB-231 cells were treated with varying concentrations of this compound or a vehicle control.

-

Following treatment, histones were extracted from the cells.

-

The levels of H3K9me2 were determined by Western blotting or ELISA using an antibody specific for H3K9me2.

-

Total histone H3 levels were also measured for normalization.

Mass Spectrometry for Covalent Adduct Formation

This experiment confirms the covalent binding of this compound to the target enzyme.

Caption: Workflow for mass spectrometry analysis of covalent adducts.

Methodology:

-

Recombinant G9a or GLP was incubated with this compound.[1]

-

The protein-inhibitor complex was then subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.

-

The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

-

The mass spectra were analyzed to identify peptides with a mass shift corresponding to the molecular weight of this compound, confirming the formation of a covalent adduct.[1]

Summary and Future Directions

This compound is a potent and selective first-in-class covalent inhibitor of G9a and GLP.[1][2] Its irreversible mechanism of action and improved cellular potency over noncovalent counterparts make it a valuable tool for studying the biological roles of G9a and GLP and a promising starting point for the development of therapeutic agents.[1][2][4] Further preclinical development, including comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies, would be necessary to evaluate its potential for clinical translation. As of the current literature, there is no publicly available information on the clinical development of this compound.

References

- 1. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Item - Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - American Chemical Society - Figshare [acs.figshare.com]

An In-depth Technical Guide to the Covalent Modification of Cys1098 in G9a by MS8511

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental validation of the covalent modification of Cys1098 in the histone methyltransferase G9a by the inhibitor MS8511. The document is intended for an audience with a strong background in biochemistry, pharmacology, and drug discovery.

Introduction to G9a and Covalent Inhibition

G9a, also known as Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), and its close homolog G9a-like protein (GLP or EHMT1) are key enzymes responsible for the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[1] These epigenetic marks are generally associated with transcriptional repression. G9a is implicated in various cellular processes and its dysregulation is linked to numerous diseases, including cancer, making it a compelling target for therapeutic intervention.[2][3]

This compound (also referred to as compound 8 in initial discovery literature) is a first-in-class, irreversible covalent inhibitor of G9a and GLP.[1][4] It targets a cysteine residue, Cys1098 in G9a, located within the substrate-binding site.[1] Covalent inhibition offers the potential for prolonged pharmacodynamic effects and increased potency compared to non-covalent inhibitors.[1][4] This guide details the critical data and methodologies that underpin our understanding of this specific covalent interaction.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction between this compound and G9a.

Table 1: Biochemical and Cellular Potency of this compound and Related Compounds

| Compound | G9a IC50 (nM) | GLP IC50 (nM) | Cellular H3K9me2 Reduction IC50 (nM) | Reference |

| This compound (Compound 8) | < 15 | 19 ± 1 | Potent (exact value not specified) | [1] |

| UNC0642 (Non-covalent control) | 230 ± 17 | 62 ± 16 | Less potent than this compound | [1] |

| Compound 1 (Acrylamide analog) | 14-fold less potent than UNC0642 | 10-fold less potent than UNC0642 | Not specified | [1] |

| Compound 9 (Non-covalent analog of this compound) | 211 ± 25 | 151 ± 12 | Not applicable | [1] |

Table 2: Biophysical and Mass Spectrometry Data for G9a and this compound

| Parameter | Value | Method | Reference |

| G9a Kd for this compound | 44 ± 1 nM | Isothermal Titration Calorimetry (ITC) | [1] |

| GLP Kd for this compound | 46 ± 15 nM | Isothermal Titration Calorimetry (ITC) | [1] |

| Molecular Weight of G9a | 34,314 Da | Mass Spectrometry | [1] |

| Molecular Weight of G9a-MS8511 Adduct | 34,810 Da | Mass Spectrometry | [1] |

| Covalent Adduct Formation (1 hr incubation) | Quantified | Mass Spectrometry | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

S-adenosyl-L-homocysteine Hydrolase (SAHH)-Coupled Biochemical Assay

This assay determines the enzymatic activity of G9a by measuring the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.

Principle: G9a methylates a histone H3 peptide substrate using S-adenosyl-L-methionine (SAM) as a methyl donor, producing SAH. SAH is then hydrolyzed by SAHH to homocysteine and adenosine. The free thiol group of homocysteine reacts with a fluorogenic probe, leading to an increase in fluorescence that is proportional to G9a activity.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM NaCl, 1 mM DTT).

-

Compound Pre-incubation: Pre-incubate G9a enzyme with varying concentrations of this compound or control compounds in the reaction buffer for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the methylation reaction by adding the histone H3 peptide substrate and SAM.

-

SAH Detection: After a set incubation time (e.g., 30 minutes), add a solution containing SAHH and a thiol-reactive fluorescent probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Intact Protein Mass Spectrometry for Covalent Modification Analysis

This method directly confirms the covalent binding of this compound to G9a by detecting the mass shift of the protein.

Principle: The molecular weight of the G9a-MS8511 adduct will be the sum of the molecular weights of G9a and this compound. By analyzing the protein sample using high-resolution mass spectrometry, the presence and relative abundance of the modified and unmodified protein can be determined.

Protocol:

-

Incubation: Incubate purified G9a protein (e.g., 5 µM) with a molar excess of this compound (e.g., 50 µM) or DMSO control at room temperature for a specified time (e.g., 1 hour).[1]

-

Sample Preparation: Desalt the protein sample using a suitable method, such as a C4 ZipTip, to remove excess inhibitor and buffer components.

-

Mass Spectrometry Analysis: Analyze the intact protein sample by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., ESI-TOF).

-

Data Deconvolution: Deconvolute the resulting mass spectrum to obtain the molecular weights of the protein species present in the sample.

-

Quantification: Quantify the percentage of covalent adduct formation by comparing the peak intensities of the modified and unmodified protein.[1]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS) of the interaction between G9a and this compound.

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (G9a). A solution of the ligand is titrated into a solution of the macromolecule, and the resulting heat changes are measured.

Protocol:

-

Sample Preparation: Prepare purified G9a and this compound in an identical, well-dialyzed buffer to minimize heats of dilution. Degas the solutions before use.

-

ITC Instrument Setup: Load the G9a solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

-

Titration: Perform a series of small, sequential injections of this compound into the G9a solution while monitoring the heat change after each injection.

-

Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Visualizations

The following diagrams illustrate the key mechanisms and workflows discussed in this guide.

Mechanism of Covalent Modification

Caption: Covalent modification of G9a by this compound.

Experimental Workflow for Covalent Inhibitor Characterization

Caption: Workflow for characterizing covalent G9a inhibitors.

G9a in Cellular Signaling Pathways

Caption: G9a's role in key oncogenic signaling pathways.

References

- 1. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 4. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

MS8511: A Covalent Inhibitor of G9a/GLP for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MS8511 is a pioneering, first-in-class covalent irreversible inhibitor of the highly homologous protein lysine (B10760008) methyltransferases G9a and GLP.[1][2] These enzymes play a critical role in epigenetic regulation by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9), a post-translational modification generally associated with transcriptional repression.[1] Aberrant expression and activity of G9a and GLP have been implicated in the pathogenesis of numerous human cancers, including brain, breast, ovarian, lung, bladder, melanoma, and colorectal cancer, making them compelling targets for therapeutic intervention.[1] this compound offers a potent and selective tool to probe the functions of G9a and GLP in cancer biology and presents a promising avenue for the development of novel anti-cancer therapeutics.[2][3] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and the signaling pathways it modulates.

Core Concepts: Mechanism of Action

This compound functions as a covalent inhibitor, forming an irreversible bond with its target enzymes, G9a and GLP. This distinct mechanism of action offers potential advantages over non-covalent inhibitors, including increased potency and prolonged duration of action.

Covalent Targeting of a Key Cysteine Residue

The design of this compound was informed by the crystal structures of G9a and GLP, which revealed the presence of a cysteine residue (Cys1098 in G9a and the equivalent Cys1186 in GLP) within the substrate-binding site.[1] this compound was engineered to specifically target this cysteine, forming a covalent adduct that permanently inactivates the enzyme. This covalent modification has been confirmed through mass spectrometry-based assays and co-crystal structures of this compound's analog in complex with G9a and GLP.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its analogs, providing a comparative overview of their biochemical and cellular activities.

Table 1: Biochemical Activity of this compound and a Non-covalent Control

| Compound | Target | Assay Type | IC50 (nM) | Notes |

| This compound (Compound 8) | G9a | Radioactivity-based scintillation proximity assay | <15 | Time-dependent inhibition observed. |

| This compound (Compound 8) | GLP | Radioactivity-based scintillation proximity assay | 19 ± 1 | Time-dependent inhibition observed. |

| Compound 9 (non-covalent control) | G9a | SAHH-coupled biochemical assay | 130 ± 10 | Does not form a covalent adduct. |

| Compound 9 (non-covalent control) | GLP | SAHH-coupled biochemical assay | 150 ± 20 | Does not form a covalent adduct. |

Data extracted from Park et al., J Med Chem, 2022.[1]

Table 2: Cellular Activity of this compound and a Non-covalent Inhibitor

| Compound | Cell Line | Assay | Endpoint | IC50 (nM) |

| This compound (Compound 8) | MDA-MB-231 | Cell Proliferation | 72h | 2,700 ± 76 |

| UNC0642 (non-covalent) | MDA-MB-231 | Cell Proliferation | 72h | 11,000 ± 710 |

| This compound (Compound 8) | MDA-MB-231 | H3K9me2 Reduction | 48h | 80 ± 20 |

| UNC0642 (non-covalent) | MDA-MB-231 | H3K9me2 Reduction | 48h | 300 ± 50 |

Data for this compound (Compound 8) and UNC0642 from Park et al., J Med Chem, 2022 and Vedadi et al., Nat Chem Biol, 2011, respectively.[1][4]

Signaling Pathways and Experimental Workflows

The inhibition of G9a and GLP by this compound has significant downstream effects on multiple signaling pathways implicated in cancer. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow for characterizing covalent inhibitors.

G9a/GLP Signaling in Cancer

Experimental Workflow for Covalent Inhibitor Characterization

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and similar G9a/GLP inhibitors.

Mass Spectrometry-Based Covalent Modification Assay

Objective: To confirm the covalent binding of this compound to G9a and GLP and to quantify the extent of adduct formation over time.

Materials:

-

Recombinant human G9a or GLP protein

-

This compound (or other test compound) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

-

LC-MS system (e.g., Agilent 6530 Q-TOF)

Procedure:

-

Prepare a reaction mixture containing the recombinant G9a or GLP protein (final concentration ~1-5 µM) in the assay buffer.

-

Add this compound to the reaction mixture to the desired final concentration (e.g., 10-fold molar excess). Include a DMSO-only control.

-

Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for various time points (e.g., 0, 15, 30, 60 minutes).

-

At each time point, quench the reaction by adding formic acid to a final concentration of 0.1%.

-

Analyze the samples by LC-MS. Separate the protein from unbound inhibitor using a suitable C4 or C8 reverse-phase column.

-

Acquire mass spectra in the positive ion mode. Deconvolute the raw spectra to determine the mass of the intact protein.

-

Calculate the percentage of protein-inhibitor adduct formation by comparing the peak intensities of the unmodified protein and the covalently modified protein (mass of protein + mass of this compound).

In-Cell Western (ICW) Assay for H3K9 Dimethylation

Objective: To quantify the cellular potency of this compound in reducing H3K9 dimethylation levels.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

96-well microplate

-

This compound

-

Fixing solution: 3.7% formaldehyde (B43269) in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: Odyssey Blocking Buffer or 5% non-fat dry milk in PBS

-

Primary antibody: Rabbit anti-H3K9me2

-

Normalization antibody: Mouse anti-β-actin or another housekeeping protein

-

Secondary antibodies: IRDye-conjugated anti-rabbit and anti-mouse antibodies (e.g., IRDye 800CW and IRDye 680RD)

-

Imaging system: LI-COR Odyssey or similar infrared imager

Procedure:

-

Seed cells into a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay. Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound (and appropriate controls) for the desired duration (e.g., 48 hours).

-

Fix the cells by adding fixing solution and incubating for 20 minutes at room temperature.

-

Wash the cells with PBS and then permeabilize with permeabilization buffer for 20 minutes at room temperature.

-

Block non-specific binding by incubating with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with the primary antibodies (anti-H3K9me2 and normalization antibody) diluted in blocking buffer overnight at 4°C.

-

Wash the cells multiple times with PBS containing 0.1% Tween-20.

-

Incubate with the corresponding IRDye-conjugated secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

-

Wash the cells thoroughly.

-

Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the target (H3K9me2) and the normalization protein.

-

Normalize the H3K9me2 signal to the housekeeping protein signal and plot the dose-response curve to determine the IC50 value.[5][6]

Conclusion

This compound represents a significant advancement in the development of chemical probes for studying the epigenetic regulators G9a and GLP. Its covalent mechanism of action provides a powerful tool for investigating the roles of these methyltransferases in cancer. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of G9a/GLP inhibition and the application of this compound as a key research tool in this endeavor. While in vivo data for this compound is not yet publicly available, the established link between G9a/GLP and cancer progression strongly supports its continued investigation in preclinical cancer models.

References

- 1. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. licorbio.com [licorbio.com]

- 6. biomol.com [biomol.com]

The Role of MS8511, a First-in-Class Covalent G9a/GLP Inhibitor, in Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. The pathological hallmarks of these diseases often involve complex epigenetic dysregulation. A key player in this epigenetic landscape is the G9a/GLP (EHMT2/EHMT1) protein lysine (B10760008) methyltransferase complex, which catalyzes the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), leading to transcriptional repression.[1][2] Aberrant G9a/GLP activity has been implicated in the pathogenesis of neurodegenerative disorders, making it a compelling therapeutic target.[3] MS8511 is a novel, first-in-class covalent irreversible inhibitor of G9a and GLP.[2] Its unique mechanism of action and improved potency over non-covalent inhibitors like UNC0642 offer a powerful tool to investigate the therapeutic potential of G9a/GLP inhibition in neurodegenerative disease models.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, comparative efficacy, relevant signaling pathways, and detailed experimental protocols for its use in neurodegenerative disease research.

Quantitative Data: this compound in Enzymatic and Cellular Assays

This compound has demonstrated improved potency in both enzymatic and cellular assays when compared to the widely used non-covalent G9a/GLP inhibitor, UNC0642.[2] The following tables summarize the key quantitative data for these inhibitors.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| This compound | G9a | 105 ± 15 | SAHH-coupled enzyme assay | [2] |

| GLP | 151 ± 12 | SAHH-coupled enzyme assay | [2] | |

| UNC0642 | G9a | 211 ± 25 | SAHH-coupled enzyme assay | [2] |

| GLP | 151 ± 12 | SAHH-coupled enzyme assay | [2] | |

| Table 1: Comparative Enzymatic Inhibition of G9a/GLP by this compound and UNC0642. |

| Inhibitor | Cell Line | Endpoint | IC50 (nM) | Assay Type | Reference |

| This compound | MDA-MB-231 | H3K9me2 Reduction | Improved potency over UNC0642 | Western Blot | [2] |

| UNC0642 | MDA-MB-231 | H3K9me2 Reduction | - | Western Blot | [2] |

| UNC0638 | MDA-MB-231 | H3K9me2 Reduction | 81 ± 9 | In-Cell Western | [4] |

| BIX01294 | MDA-MB-231 | H3K9me2 Reduction | 500 ± 43 | In-Cell Western | [4] |

| Table 2: Cellular Potency in Reducing H3K9 Dimethylation (H3K9me2). Note: While direct IC50 for this compound in H3K9me2 reduction is not provided in the initial source, it is stated to have improved potency over UNC0642. Data for UNC0638 and BIX01294 are included for broader context on G9a/GLP inhibitors. |

Mechanism of Action and Signaling Pathways

This compound covalently modifies a cysteine residue within the substrate-binding site of G9a and GLP, leading to their irreversible inhibition.[2] This sustained inhibition of G9a/GLP's methyltransferase activity prevents the dimethylation of H3K9, a histone mark associated with transcriptional repression.[1] The reduction in H3K9me2 levels leads to a more open chromatin state, allowing for the transcription of genes involved in neuroprotection and cognitive function.[1]

Two key signaling pathways have been identified to be modulated by G9a/GLP inhibition in the context of neurodegeneration:

-

NRF2-Mediated Antioxidant Response: Inhibition of G9a/GLP has been shown to activate the Nuclear Factor erythroid 2-related factor 2 (NRF2) pathway.[1] NRF2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of antioxidant enzymes such as Heme oxygenase 1 (HMOX1).[1] This results in a reduction of oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.[1]

-

BDNF-Mediated Neurotrophic Support: G9a/GLP inhibition upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival, synaptic plasticity, and memory.[1][5] The G9a/GLP complex normally represses the Bdnf gene, and its inhibition removes this repressive mark, leading to increased BDNF transcription and subsequent neuroprotective effects.[5]

Experimental Protocols

The following protocols are representative of the key experiments used to characterize G9a/GLP inhibitors like this compound in the context of neurodegenerative disease research.

In Vivo Efficacy in a Mouse Model of Alzheimer's Disease (Adapted from UNC0642 studies in 5XFAD mice)

Objective: To assess the in vivo efficacy of a G9a/GLP inhibitor in improving cognitive deficits and reducing neuropathology in a transgenic mouse model of Alzheimer's disease.

Animal Model: 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1) and develop amyloid plaques and cognitive deficits.[1]

Treatment:

-

Prepare the G9a/GLP inhibitor (e.g., UNC0642 as a reference, or this compound) for intraperitoneal (i.p.) injection. A dose of 5 mg/kg for UNC0642 has been shown to be effective.[1]

-

Administer the inhibitor or vehicle control to 8-month-old 5XFAD mice daily for a specified period (e.g., 4 weeks).[1]

Behavioral Testing:

-

Novel Object Recognition Test (NORT): To assess short- and long-term recognition memory.[1]

-

Habituation: Allow mice to explore an open-field arena for 10 minutes.

-

Training: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

-

Testing (Short-term): 1 hour after training, replace one of the familiar objects with a novel object and record the time spent exploring each object for 10 minutes.

-

Testing (Long-term): 24 hours after training, replace the familiar object with a different novel object and repeat the exploration measurement.

-

-

Object Location Test (OLT): To assess spatial memory.[1]

-

Training: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

-

Testing: 1 hour after training, move one of the objects to a new location and record the time spent exploring each object for 10 minutes.

-

Biochemical and Histological Analysis:

-

Following behavioral testing, sacrifice the mice and harvest the brain tissue.

-

Western Blotting: Prepare hippocampal lysates to analyze the levels of H3K9me2, NRF2, synaptophysin (SYN), and other proteins of interest.[1]

-

Immunofluorescence: Prepare brain sections for immunofluorescent staining of β-amyloid plaques (e.g., using Thioflavin S or specific antibodies) and markers of neuroinflammation (e.g., GFAP for astrocytes).[1]

-

Oxidative Stress Measurement: Measure levels of reactive oxygen species (ROS), such as hydrogen peroxide, in hippocampal homogenates.[1]

Western Blot for Histone H3K9 Dimethylation

Objective: To quantify the levels of H3K9me2 in cells or tissues following treatment with a G9a/GLP inhibitor.

Materials:

-

Cell or tissue lysates

-

RIPA buffer or histone extraction buffer

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-H3K9me2 (e.g., Abcam ab1220)

-

Primary antibody: anti-Total Histone H3 (as a loading control, e.g., Abcam ab1791)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Protocol:

-

Protein Extraction:

-

Protein Quantification: Determine the protein concentration of each sample.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K9me2 antibody (typically at a 1:1000 to 1:5000 dilution) and anti-Total H3 antibody overnight at 4°C with gentle agitation.[6]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities and normalize the H3K9me2 signal to the Total H3 signal.

Mass Spectrometry for Covalent Inhibitor Characterization

Objective: To confirm the covalent binding of this compound to G9a or GLP.

Protocol Outline:

-

Incubation: Incubate recombinant G9a or GLP protein with this compound.

-

Sample Preparation: Remove excess, unbound inhibitor using methods like dialysis, size-exclusion chromatography, or precipitation.

-

Intact Protein Analysis (LC-MS):

-

Analyze the protein-inhibitor complex using liquid chromatography coupled to a mass spectrometer (LC-MS).

-

A mass shift corresponding to the molecular weight of this compound will confirm covalent adduction.

-

-

Peptide Mapping (LC-MS/MS):

-

Digest the protein-inhibitor complex with a protease (e.g., trypsin).

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the specific peptide containing the covalent modification and pinpoint the modified cysteine residue through fragmentation analysis.

-

Conclusion

This compound represents a significant advancement in the development of G9a/GLP inhibitors. Its covalent and irreversible mechanism of action, coupled with its enhanced potency, makes it an invaluable research tool for dissecting the role of G9a/GLP in the pathophysiology of neurodegenerative diseases. The experimental frameworks and signaling pathways outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of targeting this critical epigenetic regulator. Further studies utilizing this compound in various in vivo models of neurodegeneration are warranted to fully elucidate its promise as a novel therapeutic strategy.

References

- 1. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G9a Inhibition Promotes Neuroprotection through GMFB Regulation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epigenetic regulation by G9a/GLP complex ameliorates amyloid‐beta 1‐42 induced deficits in long‐term plasticity and synaptic tagging/capture in hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western blot of histones [bio-protocol.org]

- 7. Western Blotting [bio-protocol.org]

MS8511: A Covalent Approach to Modulating Chromatin Structure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The epigenetic landscape, particularly the post-translational modification of histones, plays a pivotal role in regulating gene expression and chromatin architecture. The protein lysine (B10760008) methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1) are key enzymes responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression. Dysregulation of G9a/GLP activity is implicated in various pathologies, including cancer, making them attractive therapeutic targets. MS8511 has emerged as a first-in-class, covalent irreversible inhibitor of G9a and GLP. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on chromatin structure, and detailed experimental protocols for its characterization.

Introduction to G9a/GLP and Chromatin Regulation

G9a and GLP are highly homologous SET domain-containing enzymes that primarily exist as a heterodimeric complex in vivo. This complex is the major methyltransferase responsible for establishing and maintaining H3K9me1 and H3K9me2 in euchromatic regions of the genome. These methylation marks serve as a binding site for effector proteins, such as Heterochromatin Protein 1 (HP1), which subsequently recruit further repressive machinery, leading to chromatin compaction and gene silencing.[1] The G9a/GLP complex can also methylate non-histone substrates, expanding its regulatory scope.[2] The aberrant activity of G9a/GLP has been linked to the silencing of tumor suppressor genes, making inhibitors of these enzymes a promising avenue for cancer therapy.[3]

This compound: A Covalent Inhibitor of G9a/GLP

This compound, also referred to as compound 8 in its primary publication, is a potent and selective covalent inhibitor of G9a and GLP.[4] Unlike its non-covalent predecessors such as UNC0642, this compound is designed to form a permanent, irreversible bond with its target enzymes.

Mechanism of Action

This compound features a reactive electrophilic "warhead" that specifically targets a cysteine residue within the substrate-binding site of G9a (Cys1098) and the equivalent cysteine in GLP.[4] The inhibitor initially forms a reversible binding interaction with the enzyme, followed by an irreversible covalent bond formation. This covalent modification permanently inactivates the enzyme, preventing it from methylating its histone and non-histone substrates.

Figure 1. Mechanism of action of this compound.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound and the reference non-covalent inhibitor UNC0642, as reported in the primary literature.[4]

Table 1: In Vitro Enzymatic Inhibition of G9a and GLP

| Compound | G9a IC50 (nM) | GLP IC50 (nM) |

| This compound | 100 ± 6 | 140 ± 5 |

| UNC0642 | 200 ± 10 | 140 ± 8 |

IC50 values were determined using an SAHH-coupled enzyme assay.

Table 2: Cellular Activity of this compound

| Compound | H3K9me2 Reduction IC50 (nM) in PC-3 cells | Anti-proliferation GI50 (µM) in PC-3 cells |

| This compound | 180 ± 20 | 2.5 ± 0.3 |

| UNC0642 | 350 ± 30 | 5.1 ± 0.6 |

Cellular IC50 and GI50 values were determined after 72 hours of compound treatment.

Effect on Chromatin Structure

By covalently inhibiting G9a and GLP, this compound directly impacts chromatin structure through the reduction of H3K9me2 levels.[4] This repressive histone mark is crucial for maintaining a condensed chromatin state at specific genomic loci. The reduction of H3K9me2 by this compound can lead to a more "open" or euchromatic state, potentially allowing for the re-expression of silenced genes, including tumor suppressor genes.

Figure 2. G9a/GLP signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro G9a/GLP Inhibition Assay (SAHH-coupled)

This assay measures the enzymatic activity of G9a/GLP by detecting the production of S-adenosyl-L-homocysteine (SAH), a by-product of the methylation reaction.

-

Reagents and Materials:

-

Recombinant human G9a or GLP enzyme.

-

S-adenosyl-L-methionine (SAM).

-

Histone H3 (1-21) peptide substrate.

-

S-adenosyl-L-homocysteine hydrolase (SAHH).

-

ThioGlo1.

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT.

-

This compound and control compounds dissolved in DMSO.

-

-

Procedure:

-